molecular formula C12H14BBrCl2O2 B1524683 2-(4-Bromo-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 942069-45-6

2-(4-Bromo-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1524683
CAS RN: 942069-45-6
M. Wt: 351.9 g/mol
InChI Key: UKPPGPXWYPWLLX-UHFFFAOYSA-N
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Description

The compound “2-(4-Bromo-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to two oxygen atoms and one carbon atom . They are known for their versatility in various chemical reactions, particularly in the field of organic synthesis .

Scientific Research Applications

Organic Synthesis

This compound is utilized in organic synthesis, particularly in the formation of carbon-boron bonds. It serves as a boronic ester, which is a critical intermediate in Suzuki coupling reactions . These reactions are pivotal in constructing biaryl compounds, which are core structures in many pharmaceuticals and organic materials.

Medicinal Chemistry

In medicinal chemistry, the compound finds its application in the development of drug candidates. Its boronic ester group can be used to introduce boron atoms into bioactive molecules, potentially leading to the discovery of novel therapeutic agents with unique modes of action .

Agriculture

The boronic ester functionality of this compound is significant in the development of new agrochemicals. It can be used to synthesize molecules that interact with essential biological pathways in plants, offering potential as a growth regulator or a component of pesticides .

Material Science

In material science, this compound’s ability to form stable complexes with various metals can be exploited to create new materials. These materials could have applications in electronics, catalysis, and as sensors due to their unique electronic and structural properties .

Environmental Science

The compound’s reactivity and stability under various conditions make it a candidate for environmental remediation applications. It could be used to create materials that capture and neutralize pollutants or to synthesize compounds that degrade under environmental conditions into non-toxic byproducts .

Analytical Chemistry

Lastly, in analytical chemistry, this compound can be used as a standard or a reagent in various analytical techniques. Its well-defined structure and reactivity make it suitable for use in methods such as NMR, HPLC, LC-MS, and UPLC, aiding in the identification and quantification of substances .

properties

IUPAC Name

2-(4-bromo-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BBrCl2O2/c1-11(2)12(3,4)18-13(17-11)7-5-8(15)10(14)9(16)6-7/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPPGPXWYPWLLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BBrCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30700046
Record name 2-(4-Bromo-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30700046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

942069-45-6
Record name 2-(4-Bromo-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30700046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Bromo-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Bromo-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Bromo-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Bromo-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Bromo-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
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2-(4-Bromo-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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